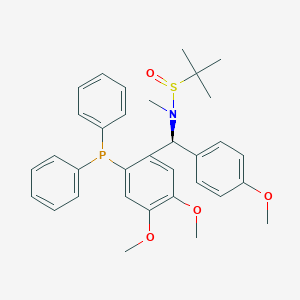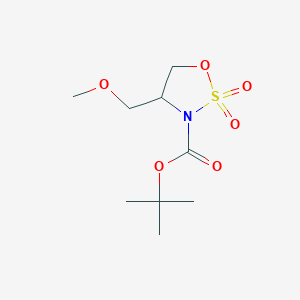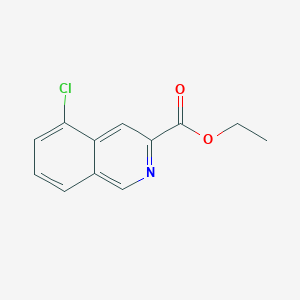
4-Chloroquinazoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroquinazoline-6-carboxylic acid is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds characterized by a fused benzene and pyrimidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinazoline-6-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 4-hydroxyquinazoline with thionyl chloride in a suitable solvent . This reaction proceeds under controlled conditions to yield the desired chlorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and scalable reaction setups. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its functional groups and oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols are commonly used under basic or acidic conditions to facilitate substitution reactions.
Oxidizing Agents: Potassium permanganate and other oxidizing agents can be employed to oxidize the compound under controlled conditions.
Major Products Formed:
Substituted Quinazolines: Products formed from nucleophilic substitution reactions include various substituted quinazoline derivatives with potential biological activities.
Oxidized Derivatives: Oxidation reactions yield quinazoline derivatives with altered functional groups, useful in further synthetic applications.
Applications De Recherche Scientifique
4-Chloroquinazoline-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents and other therapeutic compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the development of new drugs.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 4-chloroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and other critical biological processes.
Comparaison Avec Des Composés Similaires
4-Chloroquinazoline-6-carboxylic acid can be compared with other quinazoline derivatives:
Similar Compounds: Examples include 4-chloroquinazoline, 4-oxoquinazoline, and 4-anilinoquinazoline.
Propriétés
Formule moléculaire |
C9H5ClN2O2 |
|---|---|
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
4-chloroquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-6-3-5(9(13)14)1-2-7(6)11-4-12-8/h1-4H,(H,13,14) |
Clé InChI |
WNRDOWNTGKEPAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)



![5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13659870.png)
![[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)

![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13659904.png)


